molecular formula C18H20N2O4 B14704801 N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide CAS No. 20654-65-3

N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide

Cat. No.: B14704801
CAS No.: 20654-65-3
M. Wt: 328.4 g/mol
InChI Key: MBUFPLYNAAKKLB-UHFFFAOYSA-N
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Description

N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide is an organic compound characterized by the presence of two hydroxy groups and two phenyl groups attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide typically involves the reaction of hexanediamide with phenyl-substituted reagents under controlled conditions. One common method includes the use of phenyl isocyanate and hexanediamine in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nitrating agents (HNO~3~/H~2~SO~4~) are employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide exerts its effects involves interactions with specific molecular targets. The hydroxy and phenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide can be compared with other similar compounds, such as:

    N~1~,N~6~-Dimethyl-N~1~,N~6~-diphenylhexanediamide: Differing by the presence of methyl groups instead of hydroxy groups.

    N~1~,N~6~-Dihydroxy-N~1~,N~6~-dimethylhexanediamide: Differing by the presence of methyl groups instead of phenyl groups.

Uniqueness: The presence of both hydroxy and phenyl groups in N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide provides unique chemical properties, making it versatile for various applications in research and industry.

Properties

CAS No.

20654-65-3

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N,N'-dihydroxy-N,N'-diphenylhexanediamide

InChI

InChI=1S/C18H20N2O4/c21-17(19(23)15-9-3-1-4-10-15)13-7-8-14-18(22)20(24)16-11-5-2-6-12-16/h1-6,9-12,23-24H,7-8,13-14H2

InChI Key

MBUFPLYNAAKKLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)CCCCC(=O)N(C2=CC=CC=C2)O)O

Origin of Product

United States

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